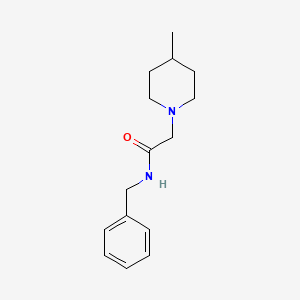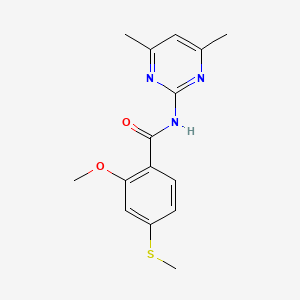![molecular formula C22H18N4O2 B5781719 4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5781719.png)
4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid, commonly known as BBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBH belongs to the class of benzimidazole derivatives and has been studied for its antitumor, antibacterial, and antifungal properties.
作用機序
The mechanism of action of BBH is not fully understood. However, studies have suggested that BBH inhibits the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. BBH also induces the production of reactive oxygen species (ROS), which leads to oxidative stress and ultimately, apoptosis.
Biochemical and Physiological Effects:
BBH has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of intracellular glutathione, which is an antioxidant that protects cells from oxidative stress. BBH also increases the levels of intracellular calcium, which is involved in various cellular processes, including apoptosis. BBH has been found to inhibit the activity of various enzymes, including lactate dehydrogenase and catalase.
実験室実験の利点と制限
BBH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by TLC and NMR spectroscopy. BBH exhibits significant antitumor, antibacterial, and antifungal properties, making it a potential candidate for drug development. However, BBH has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. BBH also has a high melting point, which can make it difficult to dissolve in some solvents.
将来の方向性
There are several future directions for the study of BBH. One potential direction is the development of BBH-based drugs for the treatment of cancer and bacterial and fungal infections. Another direction is the study of the mechanism of action of BBH, which will help to elucidate its potential therapeutic applications. Further studies are also needed to determine the toxicity and pharmacokinetics of BBH in vivo. Finally, the synthesis of BBH analogs may lead to the development of more potent and selective compounds.
合成法
The synthesis of BBH involves the reaction of 2-(benzimidazol-2-yl)hydrazinecarboxylic acid with benzaldehyde in the presence of acetic anhydride. The reaction results in the formation of BBH as a yellow solid with a melting point of 300-302°C. The purity of BBH can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
BBH has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. BBH inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. BBH has also been studied for its antibacterial and antifungal properties. It has been found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and fungal strains, including Candida albicans.
特性
IUPAC Name |
4-[(2E)-2-[(1-benzylbenzimidazol-2-yl)methylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-22(28)17-10-12-18(13-11-17)25-23-14-21-24-19-8-4-5-9-20(19)26(21)15-16-6-2-1-3-7-16/h1-14,25H,15H2,(H,27,28)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMUGLFDRVLZQX-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=NNC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=N/NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(3-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5781638.png)
![2-[(3,3-dimethyl-2-oxobutyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5781644.png)
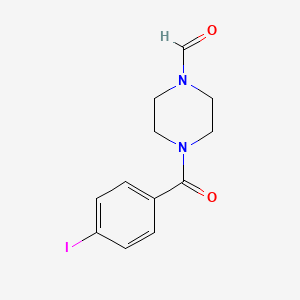

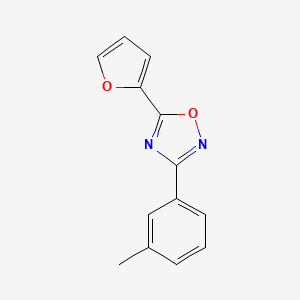
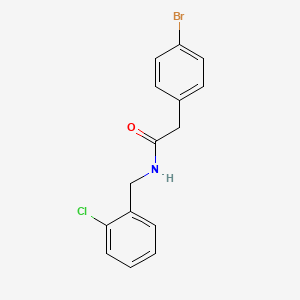


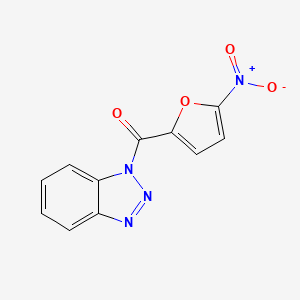
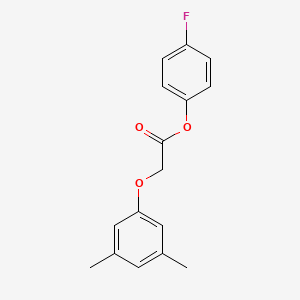
![N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5781712.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)
